Cas no 3552-01-0 (Cyclohexanol, 1-(1-methylethyl))

Cyclohexanol, 1-(1-methylethyl), also known as isopropylcyclohexanol, is a cyclic alcohol derivative with a tertiary alkyl substituent. This compound exhibits notable stability due to its cyclohexane backbone and isopropyl functional group, making it useful in organic synthesis and industrial applications. Its structure lends itself to selective reactivity, particularly in hydrogenation and oxidation reactions. The steric hindrance from the isopropyl group can influence regioselectivity in chemical transformations. As a solvent or intermediate, it offers moderate polarity and volatility, balancing solubility and handling properties. Its potential applications include fragrances, pharmaceuticals, and specialty chemicals, where its defined stereochemistry and functional group compatibility are advantageous.
Cyclohexanol, 1-(1-methylethyl) structure
3552-01-0 structure
Product Name:Cyclohexanol, 1-(1-methylethyl)
CAS No:3552-01-0
MF:C9H18O
MW:142.238623142242
MDL:MFCD12067476
CID:1471225
PubChem ID:520744
Update Time:2025-06-06

Cyclohexanol, 1-(1-methylethyl) Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 1-(1-methylethyl)-
    • 1-Isopropyl-cyclohexanol
    • 1-propan-2-ylcyclohexan-1-ol
    • Cyclohexanol, 1-(1-methylethyl)
    • 1-isopropylcyclohexanol
    • 1-isopropyl-1-cyclohexanol
    • ZZDMUVQELXJWCS-UHFFFAOYSA-N
    • isopropylcyclohexanol
    • 1-isopropyl-cyclohexan-1-ol
    • 1-(propan-2-yl)cyclohexan-1-ol
    • AS-60816
    • D93300
    • SCHEMBL1414825
    • 1-(1-methylethyl)-cyclohexanol'
    • AKOS009995907
    • DTXSID90334447
    • 3552-01-0
    • AMY6136
    • DB-363694
    • CS-0069571
    • 1-isopropylcyclohexan-1-ol
    • MDL: MFCD12067476
    • Inchi: 1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3
    • InChI Key: ZZDMUVQELXJWCS-UHFFFAOYSA-N
    • SMILES: OC1(C(C)C)CCCCC1

Computed Properties

  • Exact Mass: 142.13584
  • Monoisotopic Mass: 142.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.5

Experimental Properties

  • PSA: 20.23

Cyclohexanol, 1-(1-methylethyl) Pricemore >>

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